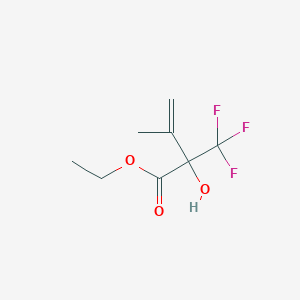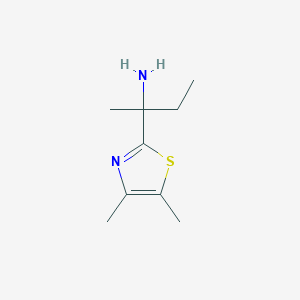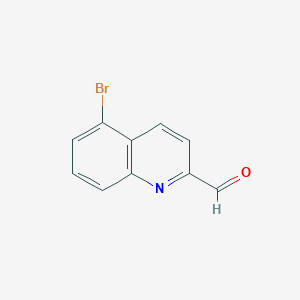
1,1-Diethoxy-5-methylhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-5-methylhexane-2,4-dione is an organic compound with the molecular formula C11H20O4. It is a derivative of hexane, featuring two ethoxy groups and a methyl group attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-5-methylhexane-2,4-dione typically involves the reaction of 5-methylhexane-2,4-dione with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1-Diethoxy-5-methylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-5-methylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethoxy-3-methylbutane-2,4-dione
- 1,1-Diethoxy-4-methylpentane-2,4-dione
- 1,1-Diethoxy-6-methylheptane-2,4-dione
Uniqueness
1,1-Diethoxy-5-methylhexane-2,4-dione is unique due to its specific arrangement of ethoxy and methyl groups on the hexane backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1,1-diethoxy-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C11H20O4/c1-5-14-11(15-6-2)10(13)7-9(12)8(3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
WYNLATNSJAMGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)CC(=O)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



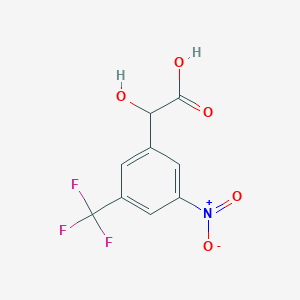
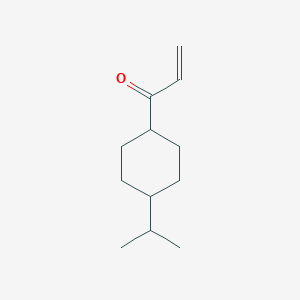
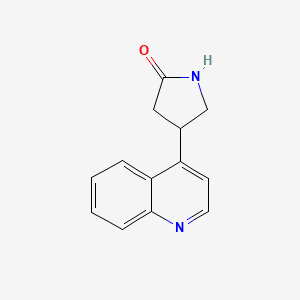
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)

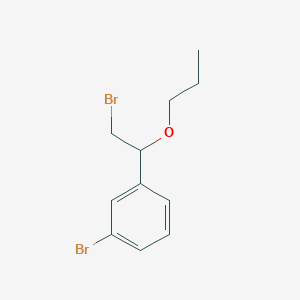
![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
